molecular formula C17H25FN2O2S B10883396 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10883396
M. Wt: 340.5 g/mol
InChI Key: CSGVAISPIQESOX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine-4-sulfonyl)-4-(4-methylcyclohexyl)piperazine , is a chemical compound with the following properties:

    Molecular Formula: C₁₆H₁₆FN₃O₄S

    Molecular Weight: 365.386 g/mol

    CAS Number: 326901-87-5

This compound belongs to the class of piperazine derivatives and contains both a fluorophenyl group and a sulfonamide moiety. Its synthesis and applications have garnered interest in various scientific fields.

Preparation Methods

Synthesis:: The synthetic route involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol dimethyl ether. The reaction is carried out using microwave irradiation, resulting in the formation of the target compound .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amine.

    Other Transformations: Further functionalization may occur, depending on the reaction conditions.

Common reagents include nucleophiles (such as amines), reducing agents (e.g., hydrogen gas with a catalyst), and acid/base catalysts.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel molecules.

    Medicinal Chemistry: It may serve as a scaffold for drug development.

Biology and Medicine::

    Biological Studies: Investigating its interactions with biological targets.

    Drug Discovery: Screening for potential therapeutic effects.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine is unique due to its specific combination of functional groups, similar compounds include:

    1-(4-Fluorophenyl)piperazine: Lacks the sulfonamide group.

    1-(4-Methylcyclohexyl)piperazine: Lacks the fluorophenyl and sulfonamide groups.

Properties

Molecular Formula

C17H25FN2O2S

Molecular Weight

340.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C17H25FN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3

InChI Key

CSGVAISPIQESOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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